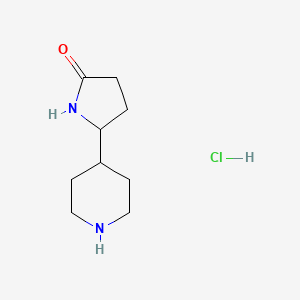

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

CAS No.: 1184916-48-0

Cat. No.: VC15969480

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184916-48-0 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.70 g/mol |

| IUPAC Name | 5-piperidin-4-ylpyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H |

| Standard InChI Key | XGZBSQWRYHZRNM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC1C2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-piperidin-4-ylpyrrolidin-2-one hydrochloride, reflects its bicyclic architecture: a pyrrolidin-2-one (γ-lactam) ring fused to a piperidine moiety at the 4-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1184916-48-0 | |

| Molecular Formula | ||

| Molecular Weight | 204.70 g/mol | |

| SMILES | C1CC(=O)NC1C2CCNCC2.Cl | |

| InChIKey | XGZBSQWRYHZRNM-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility, a critical factor in drug formulation. The γ-lactam ring introduces hydrogen-bonding capacity via its carbonyl group (), while the piperidine nitrogen provides a protonation site .

Stereochemical Considerations

Although stereochemistry is unspecified in available data, the piperidine ring’s chair conformation and pyrrolidinone’s planar lactam group suggest restricted rotation. Computational models predict a topological polar surface area of 41.1 Ų, indicative of moderate membrane permeability .

Synthesis and Production

Challenges in Optimization

Key hurdles include:

-

Regioselectivity: Ensuring piperidine attachment at the pyrrolidinone’s 5-position.

-

Byproduct Formation: Minimizing lactam hydrolysis during acidic workup.

Physicochemical Properties

Computed Properties

PubChem-derived data reveal critical parameters for drug-likeness:

| Property | Value | Relevance |

|---|---|---|

| Hydrogen Bond Donors | 3 | Solubility, target interactions |

| Hydrogen Bond Acceptors | 2 | Membrane permeability |

| Rotatable Bonds | 1 | Conformational flexibility |

| Topological Polar Surface Area | 41.1 Ų | Blood-brain barrier penetration |

The compound’s logP (partition coefficient) remains uncalculated, but its moderate polar surface area suggests balanced lipophilicity .

Analytical Characterization

Spectroscopic Methods

-

NMR: Expected signals include δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N–CH₂), and δ 170–175 ppm (C=O).

-

Mass Spectrometry: Predicted molecular ion peak at m/z 204.10 (M⁺) .

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s bifunctional structure positions it as a precursor for:

-

Dual-acting kinase inhibitors.

-

Neuroactive prodrugs requiring enhanced solubility.

Research Gaps

-

In Vivo Studies: Pharmacokinetic and toxicity profiling.

-

Crystallography: X-ray diffraction to resolve stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume